molecular formula C17H9ClO5 B6462490 3-(2H-1,3-benzodioxole-5-carbonyl)-6-chloro-2H-chromen-2-one CAS No. 2548982-36-9

3-(2H-1,3-benzodioxole-5-carbonyl)-6-chloro-2H-chromen-2-one

Cat. No. B6462490
CAS RN: 2548982-36-9
M. Wt: 328.7 g/mol
InChI Key: OMRYRMWYAMDTCY-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxole-5-carbonyl)-6-chloro-2H-chromen-2-one, commonly referred to as 6-Chloro-2H-chromen-2-one (6-CCO), is a small molecule that has been widely studied in recent years due to its potential applications in a variety of scientific fields. 6-CCO is a derivative of the benzodioxole class of molecules, and it is a structural analog of the natural product chromenone. 6-CCO has been shown to possess various biological activities, such as anti-inflammatory, antioxidant, and anti-tumor activities.

Scientific Research Applications

3-(2H-1,3-benzodioxole-5-carbonyl)-6-chloro-2H-chromen-2-one has been studied for its potential applications in a variety of scientific fields. It has been found to possess anti-inflammatory, antioxidant, and anti-tumor activities, and has been studied for its potential use in the treatment of a variety of diseases, including cancer, hypertension, and diabetes. Additionally, this compound has been investigated for its potential use as a food preservative and an insecticide.

Mechanism of Action

The exact mechanism of action of 3-(2H-1,3-benzodioxole-5-carbonyl)-6-chloro-2H-chromen-2-one is not yet fully understood. However, it is believed that this compound exerts its biological activities by interacting with various cellular components, such as proteins, enzymes, and receptors. It is thought to modulate the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, this compound is believed to interact with certain receptors, such as the estrogen receptor, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory, antioxidant, and anti-tumor activities. It has also been found to have a protective effect against oxidative damage, and to inhibit the growth of a variety of cancer cell lines. Additionally, this compound has been found to possess anti-bacterial and anti-fungal activities.

Advantages and Limitations for Lab Experiments

3-(2H-1,3-benzodioxole-5-carbonyl)-6-chloro-2H-chromen-2-one is a relatively simple molecule that can be synthesized using a variety of methods, making it a useful molecule for laboratory experiments. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments, as it is a relatively small molecule and therefore may not be suitable for studying certain biochemical processes. Additionally, this compound is a relatively new molecule, and more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

The potential applications of 3-(2H-1,3-benzodioxole-5-carbonyl)-6-chloro-2H-chromen-2-one are numerous, and there are many possible future directions for research. These include the study of its anti-inflammatory, antioxidant, and anti-tumor activities, as well as its potential use in the treatment of a variety of diseases. Additionally, further research could be conducted to investigate this compound’s potential use as a food preservative and an insecticide. Additionally, research could be conducted to further understand the mechanism of action of this compound, as well as to develop more efficient and effective methods of synthesis. Finally, further research could be conducted to explore the potential applications of this compound in other areas, such as materials science and nanotechnology.

Synthesis Methods

3-(2H-1,3-benzodioxole-5-carbonyl)-6-chloro-2H-chromen-2-one can be synthesized via a variety of methods, including a condensation reaction of 2-hydroxy-1,3-benzodioxole and 6-chloro-2H-chromen-2-one. The reaction is carried out in a water-ethanol mixture at room temperature, and the product is purified by recrystallization. Other methods of synthesis include a reaction between 2-hydroxy-1,3-benzodioxole and 6-chloro-2H-chromen-2-one in the presence of a base such as sodium hydroxide or potassium hydroxide, and a condensation reaction between 2-hydroxy-1,3-benzodioxole and 6-chloro-2H-chromen-2-one in the presence of a Lewis acid such as boron trifluoride.

properties

IUPAC Name

3-(1,3-benzodioxole-5-carbonyl)-6-chlorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClO5/c18-11-2-4-13-10(5-11)6-12(17(20)23-13)16(19)9-1-3-14-15(7-9)22-8-21-14/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRYRMWYAMDTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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